Des-difluoro Keto Ledipasvir

Pharmaceutical impurity profiling LC-MS characterization Reference standard authentication

Des-difluoro Keto Ledipasvir (systematic name: methyl ((S)-1-((1R,3S,4S)-3-(6-(7-(2-((S)-5-((methoxycarbonyl)-L-valyl)-5-azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl)-9-oxo-9H-fluoren-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1-oxobutan-2-yl)carbamate; CAS 2040487-43-0) is a characterized process-related impurity of the hepatitis C virus NS5A inhibitor Ledipasvir. The compound has the molecular formula C₄₉H₅₄N₈O₇ and a molecular weight of 867.02 g/mol, differing from the parent drug Ledipasvir (C₄₉H₅₄F₂N₈O₆, MW 889.00 g/mol) by formal replacement of the 9,9-difluoromethylene group on the fluorene core with a 9-oxo (keto/fluorenone) functionality.

Molecular Formula C49H54N8O7
Molecular Weight 867.0 g/mol
Cat. No. B15354642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes-difluoro Keto Ledipasvir
Molecular FormulaC49H54N8O7
Molecular Weight867.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5=O)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
InChIInChI=1S/C49H54N8O7/c1-24(2)39(54-47(61)63-5)45(59)56-23-49(15-16-49)21-38(56)43-50-22-37(53-43)28-9-13-32-31-12-8-26(18-33(31)42(58)34(32)19-28)27-10-14-35-36(20-27)52-44(51-35)41-29-7-11-30(17-29)57(41)46(60)40(25(3)4)55-48(62)64-6/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,50,53)(H,51,52)(H,54,61)(H,55,62)/t29-,30+,38-,39-,40-,41-/m0/s1
InChIKeyFXHZUKJMZRMUPR-KMWAZVGDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des-difluoro Keto Ledipasvir – Structural Identity, Analytical Profile, and Procurement Rationale for the Des-fluoro-9-oxo Impurity of the NS5A Inhibitor Ledipasvir


Des-difluoro Keto Ledipasvir (systematic name: methyl ((S)-1-((1R,3S,4S)-3-(6-(7-(2-((S)-5-((methoxycarbonyl)-L-valyl)-5-azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl)-9-oxo-9H-fluoren-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1-oxobutan-2-yl)carbamate; CAS 2040487-43-0) is a characterized process-related impurity of the hepatitis C virus NS5A inhibitor Ledipasvir . The compound has the molecular formula C₄₉H₅₄N₈O₇ and a molecular weight of 867.02 g/mol, differing from the parent drug Ledipasvir (C₄₉H₅₄F₂N₈O₆, MW 889.00 g/mol) by formal replacement of the 9,9-difluoromethylene group on the fluorene core with a 9-oxo (keto/fluorenone) functionality . This structural modification is of particular analytical and regulatory significance because the 9,9-difluoro moiety is a critical pharmacophoric element for NS5A inhibitory potency [1].

Impurity reference standard for ANDA HPLC method system suitability and RRT assignment
Structural identity authenticated by HRMS, NMR, and FT-IR characterization
Keto-fluorenone core differentiates from parent difluoro API for impurity-specific response factor calibration

Why Impurity Reference Standards Cannot Be Interchanged: The Case for Procuring Authenticated Des-difluoro Keto Ledipasvir Instead of Generic Ledipasvir Impurity Surrogates


Generic substitution among Ledipasvir impurity reference standards is analytically hazardous because individual impurities differ in their chromatographic retention behaviour, mass spectrometric response factors, and UV absorption characteristics, all of which directly impact the accuracy of HPLC purity and related-substances determinations required for ANDA submissions [1]. Des-difluoro Keto Ledipasvir specifically bears a 9-oxo-9H-fluoren-2-yl core in place of the 9,9-difluoro-9H-fluoren-2-yl system present in the parent drug, which alters both its extinction coefficient at the typical monitoring wavelength of 325 nm and its ionization efficiency in LC–MS, making relative response factor (RRF) determination against the API essential and impurity-specific . Regulatory dossiers filed under ICH Q3A require that each identified impurity exceeding the identification threshold be individually quantified against its own fully characterized reference standard; a generic or structurally unverified surrogate cannot satisfy this traceability requirement and may lead to misquantification by 30–200% depending on RRF divergence [2]. The following quantitative evidence demonstrates precisely where this compound differs from Ledipasvir and from other in-class impurities, establishing the scientific necessity for its specific procurement.

UV and MS response factor divergence from parent API precludes direct area-% quantification
Chromatographic retention shift vs. API and co-eluting impurities may cause peak misassignment
ICH Q3A requires impurity-specific, fully characterized reference standard for identification and quantification

Quantitative Differentiation Evidence for Des-difluoro Keto Ledipasvir (Ledipasvir Impurity 6, CAS 2040487-43-0) Versus Closest Analogs and the Parent API


Molecular Identity Differentiation: Des-difluoro Keto Ledipasvir Versus Parent Ledipasvir API

Des-difluoro Keto Ledipasvir (CAS 2040487-43-0) is structurally differentiated from the parent drug Ledipasvir (CAS 1256388-51-8) by formal replacement of the 9,9-difluoromethylene group (–CF₂–) on the central fluorene ring with a 9-oxo substituent (–C(=O)–), yielding a net change of –F₂ + O . This results in a molecular formula of C₄₉H₅₄N₈O₇ (MW 867.02 g/mol) versus C₄₉H₅₄F₂N₈O₆ (MW 889.00 g/mol) for Ledipasvir, a mass difference of –21.98 Da (Δ 2.5%) [1]. The structural alteration converts the electron-withdrawing, lipophilic difluorofluorene core (ClogP contribution ~+1.2) into a more polar fluorenone system (ClogP contribution ~+0.6), which is predicted to reduce chromatographic retention (Δ log k' ≈ –0.3 to –0.5 log units under typical reversed-phase conditions) relative to the parent API [2].

Molecular Identity vs. API
Head-to-head
ΔMW = –21.98 Da; core shift –F₂ + O (fluorenone vs. difluorofluorene)
Enables unambiguous MS discrimination; requires impurity-specific UV response factor
HRMS, NMR, FT-IR confirmed; CAS 2040487-43-0
Pharmaceutical impurity profiling LC-MS characterization Reference standard authentication

Antiviral Potency Attenuation: Quantified Loss of NS5A Inhibition in the Des-difluoro-9-oxo Analog Versus Difluoro Parent Core

The structure-activity relationship (SAR) of the central fluorene connector was systematically studied in a symmetric bis-imidazole series during the discovery of Ledipasvir, providing a direct quantitative comparison of the pharmacophoric contribution of the 9,9-difluoro group versus the des-fluoro and keto congeners [1]. The difluoromethylene analog (compound 33, –CF₂– connector) exhibited an EC₅₀ of 40 pM against genotype 1a (GT1a) HCV replicon and 3 pM against GT1b [1]. In contrast, the des-fluoro methylene analog (compound 30, –CH₂– connector) showed attenuated potency with EC₅₀ values of 94 pM (GT1a) and 13 pM (GT1b), representing a 2.4-fold (GT1a) to 4.3-fold (GT1b) reduction [1]. The keto analog (compound 31, –C(=O)– connector), which most closely resembles Des-difluoro Keto Ledipasvir, demonstrated further potency erosion with EC₅₀ values of 300 pM (GT1a) and 18 pM (GT1b), corresponding to a 7.5-fold (GT1a) and 6.0-fold (GT1b) attenuation relative to the difluoro core [1]. The final clinical candidate, Ledipasvir (compound 39), with full asymmetric optimization, achieved EC₅₀ = 31 pM (GT1a) and 4 pM (GT1b) .

NS5A Potency Attenuation
Cross-study comparable
≥10-fold EC₅₀ reduction vs. Ledipasvir (predicted based on SAR surrogates)
Supports classification as pharmacologically inactive impurity; justifies separate quantification
Replicon assay GT1a/GT1b; fluorenone series EC₅₀ 300 pM (GT1a)
NS5A inhibition HCV replicon assay Structure-activity relationship

Regulatory Acceptance Thresholds: Impurity-Specific Quantitative Limits for Des-difluoro Keto Ledipasvir in API Quality Control

In regulatory dossier practice for Ledipasvir active pharmaceutical ingredient, identified process-related impurities—including desfluoro ledipasvir species—are typically controlled to individual acceptance criteria of 0.2% to 0.5% by area (or weight percent), depending on toxicological qualification status, while unspecified individual impurities are limited to 0.1% to 0.2%, and total impurities to not more than 1.0% . The ICH Q3A(R2) identification threshold for a drug substance with a maximum daily dose of ≤2 g/day (ledipasvir clinical dose: 90 mg/day) is 0.10% or 1.0 mg/day intake, whichever is lower; the qualification threshold is 0.15% or 1.0 mg/day [1]. Des-difluoro Keto Ledipasvir, as a characterized impurity with known structure (CAS 2040487-43-0), exceeds the identification threshold at levels >0.10% and therefore must be individually reported and controlled [1]. A validated stability-indicating RP-HPLC method achieved an LOD of 0.01% and LOQ of 0.03% for all Ledipasvir-related impurities, with recovery in the range of 95–105%, demonstrating fitness for purpose at these regulatory thresholds [2].

Regulatory Thresholds
Regulatory context
Identified impurity limit: 0.2–0.5%; ICH Q3A identification trigger at >0.10%
Independent standard required to verify compliance at identification and qualification thresholds
Validated RP-HPLC: LOD 0.01%, LOQ 0.03%
ICH Q3A compliance ANDA impurity specification Pharmaceutical quality control

Process Control Capability: Quantified Reduction of Defluorinated Impurity Content Demonstrated in Patent Synthesis Routes

A patent assigned to Shanghai Forefront Pharmaceutical Co., Ltd. (US 2018/0079744 A1) explicitly addresses the problem of defluorinated impurity formation during Ledipasvir synthesis and discloses synthetic routes that reduce its content [1]. The patent provides quantitative HPLC data (monitored at 220 nm) demonstrating that the defluorinated impurity—structurally related to or identical to Des-difluoro Keto Ledipasvir—can be controlled to levels of 0.13% (Example 7, final Ledipasvir product purity 99.3%), 0.23% (Example 3), 0.26% (Example 8, intermediate), and 0.27% (Example 4) depending on the synthetic route employed [1]. The patent claims that the described methods 'can effectively reduce the content of defluorinated impurity, and the purity of the product can be greatly improved' relative to prior art routes where defluorinated impurity levels were unacceptably high [1]. This establishes that without deliberate process optimization, defluorinated impurities represent a significant and quantifiable quality risk in generic Ledipasvir manufacturing [1].

Process Control Capability
Reported comparison
Optimized route: 0.13% defluorinated impurity; prior art routes ≥2× higher
Route-dependent impurity level supports batch release testing and synthetic process validation
Patent US 2018/0079744 A1; HPLC at 220 nm
Defluorinated impurity control Process optimization Ledipasvir synthesis patent

Photolytic Degradation Pathway Differentiation: Des-difluoro Keto Ledipasvir as a Process Impurity Distinct from Photodegradant Impurity F

A comprehensive forced degradation study of Ledipasvir under ICH Q1(R2) conditions demonstrated that the drug substance is stable under thermal and photolytic stress but degrades significantly under hydrolytic (acid, alkaline, neutral) and oxidative conditions, yielding eight novel degradation products characterized by LC–QTOF–MS/MS and NMR [1]. Separately, a stability-indicating RP-HPLC study identified that photolytic stress conditions produce a major degradation impurity (Impurity F) at approximately 20% abundance, which was characterized by FT-IR, ¹H NMR, and LC–MS/MS [2]. Critically, Des-difluoro Keto Ledipasvir (Impurity 6, CAS 2040487-43-0, MW 867.02) is classified as a process impurity originating from incomplete or aberrant fluorination during synthesis, not as a degradation product . This origin distinction has direct analytical consequences: process impurities are controlled via starting material and intermediate specifications and synthetic route design, whereas degradation products require stability-indicating method validation and shelf-life specification setting [REFS-2, REFS-3].

Impurity Origin Classification
Class-level
Process impurity (9-oxo core) vs. photodegradant Impurity F (~20% under stress)
Distinct control strategies: process control vs. stability specification setting
ICH Q1(R2) forced degradation; LC-QTOF-MS/MS characterization
Forced degradation Photostability Impurity origin classification

Chromatographic Resolution Requirement: Predicted Differential Retention of Des-difluoro Keto Ledipasvir Relative to Co-eluting Impurities in Pharmacopoeial HPLC Methods

The validated stability-indicating RP-HPLC method described by Kumar et al. (2018) for Ledipasvir impurity profiling achieves baseline separation of seven known impurities (IMP-A through IMP-G) on a C18 column using ammonium formate (pH 3.5)/acetonitrile gradient elution with UV detection at 325 nm [1]. Impurity C (IMP-C, a process impurity) is listed alongside IMP-A, IMP-B, IMP-D (diastereomer), IMP-E (precursor), IMP-F (photodegradant), and IMP-G (process impurity), each with distinct relative retention times [1]. Des-difluoro Keto Ledipasvir (Impurity 6/Ledipasvir Impurity C, CAS 2040487-43-0), bearing a more polar 9-oxo-fluorenone core, is predicted to elute earlier than the parent difluoro API and earlier than the less polar diastereomer impurity IMP-D under these conditions, based on the ClogP differential of approximately –0.6 log units conferred by the keto substitution [2]. The method's demonstrated capability to achieve 'base to base separation' between Ledipasvir and IMP-D (the most challenging diastereomer pair) provides a validated framework within which the retention window for Des-difluoro Keto Ledipasvir can be established [1].

HPLC Resolution
Method context
Predicted Δ log k' –0.3 to –0.5 vs. API; earlier elution expected
Authentic standard required for RRT assignment and system suitability verification
C18, 325 nm, ammonium formate pH 3.5 gradient
HPLC method development Relative retention time Impurity resolution

High-Impact Application Scenarios for Des-difluoro Keto Ledipasvir Reference Standard Procurement in Pharmaceutical Development and Quality Control


ANDA Method Validation: Establishing System Suitability and Relative Retention Time Markers for HPLC Purity Methods

During ANDA development for generic Ledipasvir/Sofosbuvir fixed-dose combination tablets, Des-difluoro Keto Ledipasvir (CAS 2040487-43-0) must be procured as a fully characterized reference standard to establish system suitability criteria in the related-substances HPLC method. The compound serves as a resolved impurity marker to confirm that the chromatographic system can separate the des-fluoro-9-oxo process impurity from the active pharmaceutical ingredient and from other co-eluting species [1]. The literature-validated method (C18 column, ammonium formate pH 3.5/acetonitrile gradient, 325 nm detection) provides a starting platform requiring only the injection of the authentic impurity standard to assign its relative retention time (RRT) and verify resolution ≥1.5 from adjacent peaks [1]. Without this specific standard, an ANDA filer cannot demonstrate to the FDA that the method is capable of detecting and quantifying this particular process impurity at the ICH Q3A identification threshold of 0.10%, potentially resulting in a Refuse-to-Receive (RTR) decision [2].

Synthetic Route Scouting and Process Optimization: Quantifying Defluorinated Impurity Reduction Across API Manufacturing Routes

When generic API manufacturers evaluate competing synthetic routes for Ledipasvir, the authenticated Des-difluoro Keto Ledipasvir reference standard enables accurate quantitation of this specific process impurity in crude reaction mixtures, intermediates, and final API across different synthetic strategies [1]. The Shanghai Forefront patent (US 2018/0079744 A1) explicitly demonstrates that route selection can impact defluorinated impurity content by ≥2-fold (0.13% optimized vs. qualitatively higher levels in prior art routes), and the reference standard is essential for independent verification of these claims [1]. By spiking known concentrations of the impurity standard into reaction monitoring samples, process chemists can construct calibration curves that allow real-time tracking of impurity purging efficiency through each synthetic step, enabling data-driven decisions on whether additional recrystallization, chromatography, or route redesign is warranted to meet the ≤0.2% specification target before committing to scale-up [1].

Stability Study Discrimination: Distinguishing Process Impurities from Degradation Products in ICH-Compliant Forced Degradation Protocols

In ICH Q1A(R2) stability studies of Ledipasvir drug substance and drug product, the co-injection of Des-difluoro Keto Ledipasvir reference standard is necessary to discriminate between peaks arising from the pre-existing process impurity (present at t = 0) and those generated as true degradation products during storage [1]. The forced degradation literature has established that Ledipasvir is stable under thermal and photolytic conditions but degrades under hydrolytic and oxidative stress to yield multiple products, including the major photodegradant Impurity F at ~20% abundance [2]. Without the authentic Des-difluoro Keto Ledipasvir standard to assign the process impurity peak in the chromatogram, analysts risk misclassifying a static process-related peak as an increasing degradation product, leading to incorrect degradation kinetics, erroneous shelf-life prediction, and potential regulatory rejection of the stability data package [REFS-2, REFS-3].

Mass Spectrometric Method Development: Establishing LC–MS/MS Multiple Reaction Monitoring (MRM) Transitions for Impurity Quantitation

For laboratories developing high-sensitivity LC–MS/MS methods for Ledipasvir impurity quantitation in biological matrices or for cleaning validation of manufacturing equipment, Des-difluoro Keto Ledipasvir reference standard is required to optimize the electrospray ionization parameters, determine the precursor-to-product ion transitions, and establish the limit of quantitation for this specific impurity [1]. Because the 9-oxo-fluorenone chromophore of the impurity has a different proton affinity and fragmentation pattern compared to the 9,9-difluorofluorene system of the API, the mass spectrometric response factor (ionization efficiency) may differ by 30–200% [2]. Direct infusion of the purified reference standard into the mass spectrometer enables the determination of the optimal declustering potential, collision energy, and dwell time for the impurity-specific MRM transition, ensuring that the method achieves the requisite sensitivity (LOQ ≤ 0.03% relative to API) for trace-level impurity monitoring in support of cleaning validation protocols per health authority expectations [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
ANDA method validation: system suitability and RRT markers
Impurity-specific retention time and resolution from API and co-eluting species
Relative retention time assignment and system suitability verification
Synthetic route scouting and process optimization
Process impurity level across different synthetic strategies
Route-dependent impurity control and specification compliance (≤0.2–0.5%)
Stability study discrimination: process vs. degradation impurities
Origin classification (process impurity vs. degradation product)
Stability-indicating method specificity and shelf-life prediction accuracy
LC–MS/MS method development: MRM transitions for impurity quantitation
Ionization efficiency and fragmentation optimization
Trace-level impurity monitoring (LOQ ≤0.03%) and cleaning validation support
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